4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Overview
Description
4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that consists of a morpholine ring, a thiadiazole ring, and an epoxide group. In
Scientific Research Applications
Phosphoinositide 3-kinase inhibition for tumor growth : Derivatives of morpholine, including those related to the compound , are potent and selective inhibitors of phosphoinositide 3-kinase, making them useful in xenograft models of tumor growth (Alexander et al., 2008).
Precursor in photovoltaic materials synthesis : Some derivatives are used as precursors in the synthesis of various photovoltaic materials, highlighting their importance in renewable energy research (Gudim et al., 2021).
Applications in medicinal and organic chemistry : Morpholines are broadly used in medicinal and organic chemistry as catalysts, auxiliaries, biologically active substances, and building blocks for their preparation (Palchikov, 2013).
Enantioselective synthesis : They are involved in the lipase-catalyzed resolution of certain chiral compounds, critical in the preparation of enantiomerically enriched pharmaceuticals, like Timolol (Kamal et al., 2008).
Antitubercular and antifungal activities : Novel derivatives have shown significant antitubercular and antifungal activities, suggesting their potential in developing new treatments for these diseases (Syed et al., 2013).
Cytotoxicity in cancer cell lines : Certain derivatives have exhibited cytotoxic effects on cancer cell lines, indicating a potential application in creating more efficient therapy strategies (Gür et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZYFNICRHUUGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436051 | |
Record name | 4-{4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine | |
CAS RN |
58827-68-2 | |
Record name | 4-{4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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